molecular formula C3H2BrN3O2 B1268424 4-Bromo-3-nitro-1H-pyrazole CAS No. 89717-64-6

4-Bromo-3-nitro-1H-pyrazole

Katalognummer B1268424
CAS-Nummer: 89717-64-6
Molekulargewicht: 191.97 g/mol
InChI-Schlüssel: WEQNDTYVEHMMMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-Bromo-3-nitro-1H-pyrazole, often involves base-mediated reactions of hydrazones with nitroolefins, which exhibit reversed regioselectivity under strong base conditions like t-BuOK. Subsequent quenching with strong acids, such as TFA, is essential for achieving high yields (Deng & Mani, 2008). Another route for synthesizing substituted pyrazoles includes reactions under mild conditions, leading to high yields and facilitating the functionalization at the 4-position with various groups, including bromo and nitro substituents (Zhang et al., 2006).

Molecular Structure Analysis

The crystal and molecular structure of 4-Bromo-3-nitro-1H-pyrazole derivatives has been extensively studied through X-ray diffraction methods. These studies reveal detailed insights into the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. Investigations also include DFT calculations to support experimental results, confirming the stability and electronic properties of these compounds (Evecen et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

4-Bromo-3-nitro-1H-pyrazole and its derivatives have been synthesized under various conditions, demonstrating their versatility in chemical synthesis. For instance, Zhang et al. (2006) synthesized several 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles, including bromo and nitro variants, under mild conditions, characterizing their structure using various spectroscopic techniques (Zhang et al., 2006). Similarly, Ichikawa et al. (2010) developed a method for the synthesis of 4-aryl-1H-pyrazoles using 4-bromo-1H-1-tritylpyrazole and arylboronic acids, indicating the functional group compatibility of these compounds (Ichikawa et al., 2010).

Corrosion Inhibition

4-Bromo-3-nitro-1H-pyrazole has been studied for its inhibitive properties against corrosion. Babić-Samardžija et al. (2005) explored the use of heterocyclic diazoles, including 4-nitropyrazole, as corrosion inhibitors for iron in acidic conditions, demonstrating their effectiveness through various techniques (Babić-Samardžija et al., 2005).

Structural and Tautomeric Studies

The structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been a subject of research. Trofimenko et al. (2007) studied the tautomerism of 4-bromo-1H-pyrazoles in solid and solution states using spectroscopy and X-ray crystallography. Their findings contribute to a deeper understanding of the structural dynamics of these compounds (Trofimenko et al., 2007).

Electrophilic Substitution Reactions

Electrophilic substitution reactions involving 4-bromo-3-nitro-1H-pyrazole have also been explored. Lyalin and Petrosyan (2012) studied the "anomalous" electrochemical halogenation of pyrazoles, including 4-bromo-3-nitro-1H-pyrazole, providing insights into the reactivity and transformation pathways of these compounds (Lyalin & Petrosyan, 2012).

Antimicrobial Activity

The antimicrobial activity of compounds containing 4-bromo-3-nitro-1H-pyrazole has been evaluated. For example, Reddy et al. (2013) synthesized novel compounds with oxadiazole and pyrazole moieties, including bromo and nitro substituents, and assessed their antimicrobial efficacy (Reddy et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole and as a starting material in the synthesis of 1,4’-bipyrazoles . It may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Eigenschaften

IUPAC Name

4-bromo-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQNDTYVEHMMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345684
Record name 4-Bromo-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-nitro-1H-pyrazole

CAS RN

89717-64-6
Record name 4-Bromo-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-nitro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-nitro-1H-pyrazole
Reactant of Route 3
4-Bromo-3-nitro-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-nitro-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-nitro-1H-pyrazole
Reactant of Route 6
4-Bromo-3-nitro-1H-pyrazole

Citations

For This Compound
52
Citations
C Zou, Y Xiong, LY Huang, CL Song… - Chemical Biology & …, 2016 - Wiley Online Library
… Two hydrogen bonds are formed between the 4-bromo-3-nitro-1H-pyrazole moiety of 4b and residue Asp156 of the RIP1 kinase. The 2,5-difluorobenzyl moiety of 4b locates in a …
Number of citations: 11 onlinelibrary.wiley.com
A Radović, G Giester, ZD Tomić, D Kočović… - … New Crystal Structures, 2023 - degruyter.com
… As a continuation of our previous work [16], [17], [18], [19] we report molecular and crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate. Title pyrazolyl …
Number of citations: 5 www.degruyter.com
BO Xuan, T Wang, GC Chiou, I Dalinger… - Acta pharmacologica …, 2002 - researchgate.net
AIM: Effects of C-nitropyrazoles and C-nitroazoles on ocular blood flow and retinal function recovery after ischemia have been studied. METHODS: The compounds were tested on …
Number of citations: 16 www.researchgate.net
K Fujisawa, K Ageishi, S Harakuni… - … für Kristallographie-New …, 2023 - degruyter.com
C 18 H 20 N 6 ·2(CH 3 OH), triclinic, P 1 ‾ $P\overline{1}$ (no. 2), a = 5.0063(2) Å, b = 8.5627(5) Å, c = 12.8216(6) Å, α = 77.898(4), β = 89.301(4), γ = 76.601(4), V = 522.40(5) Å 3 , Z = 1…
Number of citations: 2 www.degruyter.com
K Fujisawa, K Ageishi, ERT Tiekink - Zeitschrift für Kristallographie …, 2023 - degruyter.com
… Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C 4 H 2 N 3 BrO 4 ·H 2 O …
Number of citations: 2 www.degruyter.com
T Heinrich, C Peterson, R Schneider… - Journal of Medicinal …, 2022 - ACS Publications
… To a stirred mixture of 4-bromo-3-nitro-1H-pyrazole (15 g; 74.23 mmol) and TsOH (1.29 g; 7.42 mmol) in DCM (50 mL) was added 3,4-dihydro-2H-pyran (9.86 g; 111.34 mmol) at RT for …
Number of citations: 13 pubs.acs.org
LH Al-Wahaibi, MSM Abdelbaky… - … New Crystal Structures, 2023 - degruyter.com
C 18 H 21 FN 2 O, triclinic, P 1 ‾ $P\overline{1}$ (no. 2), a = 10.6377(5) Å, b = 14.4869(7) Å, c = 21.0557(13) Å, α = 98.583(5), β = 91.979(4), γ = 90.101(4), V = 3206.5(3) Å 3 , Z = 8, R gt …
Number of citations: 1 www.degruyter.com
L Chen, X Zhang, Y Ou, M Liu, D Yu, Z Song… - Frontiers in …, 2022 - frontiersin.org
… binding mode of compound 4b showed that compound 4b properly occupied the allosteric pocket of RIPK1 kinase, forming two hydrogen bonds between 4-bromo-3-nitro-1h-pyrazole …
Number of citations: 11 www.frontiersin.org
B Yang, Y Wang, H Cui - Zeitschrift für Kristallographie-New Crystal …, 2023 - degruyter.com
C 50 H 32 Cl 6 F 4 N 4 O 4 , triclinic, P 1 ‾ $P\overline{1}$ (no. 2), a = 6.6447(6) Å, b = 12.5839(11) Å, c = 14.3335(11) Å, α = 85.845(7), β = 85.679(7), γ = 85.679(7), V = 1188.89(18) Å 3 …
Number of citations: 2 www.degruyter.com
Z Xiao, Y Wang, H Cui - Zeitschrift für Kristallographie-New Crystal …, 2023 - degruyter.com
C 49 H 36 N 4 O 4 Cl 2 , triclinic, P 1 ‾ $P\overline{1}$ (no. 2), a = 6.3858(2) Å, b = 12.6484(4) Å, c = 12.7115(5) Å, α = 95.986(3), β = 102.790(3), γ = 95.563(3), V = 988.12(6) Å 3 , Z = 1, …
Number of citations: 3 www.degruyter.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.